Cas no 143585-47-1 (Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-)

Benzenesulfonamide, N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-, is a chiral sulfonamide derivative characterized by its stereospecific (1R,2R)-cyclohexanediamine backbone and para-methyl-substituted benzenesulfonyl groups. This compound is valued for its structural rigidity and enantiomeric purity, making it suitable for applications in asymmetric synthesis, chiral catalysis, and pharmaceutical intermediates. The cyclohexane diamine core enhances conformational stability, while the methyl groups on the sulfonamide moieties influence electronic properties and solubility. Its well-defined stereochemistry ensures reproducibility in reactions requiring precise spatial orientation. This product is commonly employed in academic and industrial research for developing enantioselective processes or as a building block for complex molecular architectures.
Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- structure
143585-47-1 structure
Product Name:Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-
CAS No:143585-47-1
MF:C20H26N2O4S2
MW:422.56144285202
MDL:MFCD01321377
CID:137825
PubChem ID:24871844
Update Time:2025-05-24

Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-(+)-N,N′-Di-p-tosyl-1,2-cyclohexanediamine
    • (1R,2R)-(+)-N,N-Di-p-Tosyl-1,2-Cyclohexanediamine
    • (1R,2R)-1,2-N,N'-BIS[(4-TOLUENESULFONYL)AMINO]CYCLOHEXANE
    • 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide
    • (1R,2R)-(+)-N,N inverted exclamation marka-Di-p-tosyl-1,2-cyclohexanediamine
    • (1R,2R)-(+)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine
    • (1R,2R)-4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide
    • (1R,2R)-N,N'-Di-p-tosyl-1,2-cyclohexanediamine
    • (R,R)-N,N'-(cyclohexane-1,2-diyl)bis(p-toluenesulphonamide)
    • (R,R)-N,N'-bis(p-tolylsulfonyl)-trans-cyclohexane-1,
    • res(R,R)-trans-1,2-bis(p-toluenyl-sulfonamide)cyclohexane
    • trans-(R,R)-N,N'-Bis(tolylsulfonyl)-1,2-cyclohexandiamin
    • Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-
    • MDL: MFCD01321377
    • Inchi: 1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m1/s1
    • InChI Key: FIAAGQKYVFEMGC-WOJBJXKFSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N[C@@H]1CCCC[C@H]1NS(C1C=CC(C)=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 422.13300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 170-173 °C (lit.)
  • PSA: 109.10000
  • LogP: 5.81480
  • Optical Activity: [α]23/D +3°, c = 2.33 in pyridine
  • Solubility: Not determined

Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

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Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:143585-47-1)Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-
Order Number:A808088
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:48
Price ($):225.0
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Additional information on Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-

Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-: A Comprehensive Overview

The compound with CAS No. 143585-47-1, commonly referred to as Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzenesulfonamide group with a cyclohexane-based diylbis linkage. The benzenesulfonamide moiety is known for its stability and reactivity, making it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- in drug discovery and development. Researchers have explored its role as a scaffold for creating bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The cyclohexane diylbis structure provides a rigid framework that enhances molecular interactions, making it an ideal candidate for designing drugs with high potency and selectivity.

In addition to its pharmacological applications, this compound has also found utility in materials science. The benzenesulfonamide group's ability to form strong hydrogen bonds has been leveraged in the development of advanced polymers and self-healing materials. These materials exhibit enhanced mechanical properties and durability, making them suitable for use in aerospace and automotive industries.

One of the most intriguing aspects of Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- is its stereochemistry. The (1R,2R) configuration imparts specific optical properties that are critical for its functionality in chiral environments. This stereochemical feature has been extensively studied in enantioselective synthesis and asymmetric catalysis, where it serves as a key intermediate in the production of optically active compounds.

Recent advancements in computational chemistry have further elucidated the electronic properties of this compound. Quantum mechanical studies have revealed that the benzenesulfonamide group exhibits significant electron-withdrawing effects, which influence the compound's reactivity and stability. These insights have paved the way for innovative applications in electrochemistry and energy storage systems.

The synthesis of Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

In conclusion, Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl- (CAS No. 143585-47-1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, stereochemical properties, and reactivity make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new potential uses for this compound, its significance in the scientific community is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:143585-47-1)Benzenesulfonamide,N,N'-(1R,2R)-1,2-cyclohexanediylbis[4-methyl-
A808088
Purity:99%
Quantity:100g
Price ($):225.0
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